2,5-Difluoro-4-methoxybenzonitrile

Organic Synthesis Intermediate Purity Storage Stability

Researchers requiring a regioselective fluorinated benzonitrile building block with well-characterized thermal properties (mp 89-93°C, bp 237°C) and simplified room-temperature storage will find 2,5-Difluoro-4-methoxybenzonitrile (CAS 1007605-44-8) ideal. Unlike the 2,6-isomer requiring refrigeration (0-8°C), this 2,5-difluoro-4-methoxy derivative remains stable under ambient conditions, reducing cold-chain logistics costs. Key benefits: XLogP3 of 1.8 aligns with Lipinski guidelines for drug discovery; documented HPLC purity ≥98% ensures batch-to-batch reproducibility; GC-validated purity of 97.7% (area normalization) supports analytical method development. Procure with Certificates of Analysis for validated synthetic outcomes.

Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
CAS No. 1007605-44-8
Cat. No. B1587112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-methoxybenzonitrile
CAS1007605-44-8
Molecular FormulaC8H5F2NO
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)F)C#N)F
InChIInChI=1S/C8H5F2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3
InChIKeyWQQDILMHKBTFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-4-methoxybenzonitrile: Compound Overview


2,5-Difluoro-4-methoxybenzonitrile (CAS: 1007605-44-8; molecular formula: C8H5F2NO; molecular weight: 169.13 g/mol) is a fluorinated benzonitrile derivative with a defined 2,5-difluoro-4-methoxy substitution pattern [1]. The compound is a white crystalline solid with a melting point of 89–93 °C, boiling point of 237 °C, density of 1.27 g/cm³, and XLogP3 of 1.8 [1]. It is commercially available from multiple suppliers at purity specifications typically ≥97% to 98% (HPLC or GC) . The compound is recognized as a research chemical and synthetic intermediate for organic synthesis applications [1].

2,5-Difluoro-4-methoxybenzonitrile: Regioisomer Differentiation


Fluorinated benzonitrile intermediates with the molecular formula C8H5F2NO exist as multiple regioisomers (e.g., 2,6-, 2,4-, and 2,3-difluoro-4-methoxy variants). Each substitution pattern produces distinct physicochemical properties and reactivity profiles, making direct substitution without validation potentially detrimental to downstream synthetic outcomes . Differences in melting point (89–93 °C for the 2,5-isomer versus not specified for the 2,6-isomer), storage requirements (room temperature dry for 2,5-isomer versus 0–8 °C for 2,6-isomer), and electron density distribution from fluorine positioning affect nucleophilic aromatic substitution regioselectivity and subsequent coupling efficiency . The following section quantifies these regioisomer-specific differences using comparative vendor specification data and physical property measurements.

2,5-Difluoro-4-methoxybenzonitrile: Comparative Evidence


Melting Point and Storage: 2,5- vs. 2,6-Isomer

The 2,5-difluoro-4-methoxy substitution pattern confers distinct solid-state properties compared to the 2,6-regioisomer. The 2,5-isomer (CAS 1007605-44-8) exhibits a melting point of 89–93 °C and is stable when stored at room temperature in dry conditions . In contrast, the 2,6-isomer (CAS 123843-66-3) requires refrigerated storage at 0–8 °C, and its melting point is not reported . This difference in thermal stability and storage requirements directly impacts handling protocols and long-term inventory management for laboratory-scale procurement.

Organic Synthesis Intermediate Purity Storage Stability Regioisomer Selection

Purity Specification: 2,5- vs. 2,3-Isomer

Commercial purity specifications for 2,5-difluoro-4-methoxybenzonitrile are provided with defined analytical methodology. The compound is available with purity specified as 97.7% by GC (area normalization, typical batch Certificate of Analysis value) from Apollo Scientific , and ≥98% (HPLC) from multiple vendors including AKSci and CapotChem [1]. In contrast, the 2,3-difluoro-4-methoxybenzonitrile isomer (CAS 256417-12-6) lacks publicly disclosed analytical purity specifications in available vendor documentation , creating procurement uncertainty.

Purity Assay GC Analysis HPLC Specification Quality Control

Lipophilicity (LogP): 2,5- vs. 2,4-Isomer

The 2,5-difluoro-4-methoxy substitution pattern yields a computed XLogP3 value of 1.8 [1]. Comparative regioisomers show varying lipophilicity: 2,4-difluoro-6-methoxybenzonitrile (CAS 1240518-41-5) has a reported LogP of approximately 2.28 [2]. The 0.48 LogP unit difference corresponds to an approximately 3-fold difference in octanol-water partition coefficient, which may influence membrane permeability and bioavailability in medicinal chemistry applications where intermediate LogP influences downstream ADME properties [3].

Lipophilicity LogP Drug-likeness ADME Prediction

Boiling Point and Flash Point: 2,5- vs. 2,6-Isomer

The 2,5-difluoro-4-methoxybenzonitrile isomer has well-characterized thermal properties including boiling point (237 °C) and flash point (97 °C) . These data support safe handling during synthetic operations requiring elevated temperatures or distillation. In contrast, the 2,6-difluoro-4-methoxybenzonitrile isomer (CAS 123843-66-3) lacks publicly reported boiling point and flash point data , creating uncertainty for process development where thermal stability and flammability parameters are required for safety assessments and reaction condition optimization.

Thermal Stability Distillation Conditions Process Safety Boiling Point

2,5-Difluoro-4-methoxybenzonitrile: Application Scenarios


Room-Temperature Stable Building Block

Based on the documented room-temperature storage stability and defined melting point of 89–93 °C , 2,5-difluoro-4-methoxybenzonitrile is suitable for medicinal chemistry laboratories synthesizing fluorinated aromatic scaffolds that require an intermediate with simpler storage logistics compared to the refrigerated 2,6-isomer (0–8 °C requirement) . The defined substitution pattern supports regioselective nucleophilic aromatic substitution at the para-methoxy or ortho-fluorine positions, enabling construction of diverse fluorinated pharmacophores [1].

Process Development with Defined Thermal Safety

The availability of boiling point (237 °C) and flash point (97 °C) data for the 2,5-isomer supports its selection over the 2,6-isomer (CAS 123843-66-3) which lacks these critical thermal property specifications . This documentation enables informed safety assessments and reaction condition optimization for processes involving elevated temperatures or distillation steps. The compound's well-characterized physical properties reduce development uncertainty during scale-up evaluation .

Drug Discovery with Balanced Lipophilicity

With a computed XLogP3 of 1.8 , the 2,5-difluoro-4-methoxybenzonitrile scaffold provides moderate lipophilicity that may be advantageous in drug discovery programs where excessively lipophilic intermediates (e.g., LogP 2.28 for the 2,4-difluoro-6-methoxy isomer ) could introduce undesirable off-target pharmacology or pharmacokinetic liabilities [1]. The lower LogP of the 2,5-isomer aligns with Lipinski guidelines and may reduce hERG channel binding or phospholipidosis risk associated with higher LogP compounds [1].

Quality-Controlled Synthesis with Validated Purity

For laboratories requiring documented purity with defined analytical methodology, 2,5-difluoro-4-methoxybenzonitrile is commercially available with GC-validated purity of 97.7% (area normalization) and HPLC-validated purity of ≥98% [1]. This contrasts with regioisomers such as the 2,3-difluoro-4-methoxy variant (CAS 256417-12-6), where publicly available purity specifications and analytical method documentation are absent . The availability of Certificates of Analysis reduces experimental variability and supports reproducible synthetic outcomes.

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